3-(3-Fluorophenyl)oxolane-2,5-dione
Description
3-(3-Fluorophenyl)oxolane-2,5-dione is a cyclic anhydride derivative with a fluorinated aromatic substituent. The core structure, oxolane-2,5-dione (tetrahydrofuran-2,5-dione), consists of a five-membered ring containing two ketone groups at positions 2 and 3. The 3-(3-fluorophenyl) substituent introduces a fluorine atom at the meta position of the phenyl ring, which can significantly influence electronic, steric, and solubility properties compared to non-fluorinated analogs .
Cyclic anhydrides like oxolane-2,5-dione derivatives are key intermediates in organic synthesis, particularly in polymer chemistry (e.g., polyimide precursors) and pharmaceutical development (e.g., bioactive diketopiperazines) . The fluorine atom in this compound may enhance metabolic stability and lipophilicity, making it relevant for drug design .
Properties
IUPAC Name |
3-(3-fluorophenyl)oxolane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c11-7-3-1-2-6(4-7)8-5-9(12)14-10(8)13/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJNLPHBFOFPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-Fluorophenyl)oxolane-2,5-dione typically involves the reaction of 3-fluorobenzaldehyde with maleic anhydride under specific conditions . The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(3-Fluorophenyl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Fluorophenyl)oxolane-2,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its fluorine atom can participate in hydrogen bonding and other interactions that influence its reactivity and biological activity. The exact pathways depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 3-(3-Fluorophenyl)oxolane-2,5-dione with structurally related oxolane-2,5-dione derivatives:
Key Observations:
- Halogenated Derivatives : The 4-chloro analog (MW 210.61) has a higher molecular weight than the fluoro derivative due to chlorine's larger atomic mass. Chlorine may increase electron-withdrawing effects, while fluorine's electronegativity enhances stability and lipophilicity .
- Alkyl vs. Aryl Substituents : Ethyl and propargyl substituents reduce steric hindrance compared to aromatic groups, favoring reactivity in industrial or click chemistry applications .
Biological Activity
3-(3-Fluorophenyl)oxolane-2,5-dione is an organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C10H7FO3
- Molecular Weight: 194.16 g/mol
- Structural Features: The compound features a five-membered oxolane ring with two carbonyl groups and a fluorophenyl substituent, which enhances its reactivity and biological activity compared to non-fluorinated analogs.
Anticancer Activity
Research indicates that this compound has shown promising anticancer properties. Similar compounds have been reported to inhibit key signaling pathways involved in tumor growth and survival. For instance:
- Mechanism: The compound may interact with specific enzymes or receptors that play critical roles in cancer cell proliferation.
- Case Study: In vitro studies demonstrated that derivatives of oxolane-2,5-dione exhibited cytotoxic effects against various cancer cell lines, suggesting potential as a lead compound for drug development .
Anticonvulsant Properties
The compound has been investigated for its anticonvulsant effects, making it a candidate for epilepsy treatment:
- Mechanism: The presence of the fluorine atom enhances metabolic stability and bioavailability, which may improve therapeutic efficacy.
- Research Findings: A focused series of hybrid compounds derived from similar structures displayed broad-spectrum activity in animal seizure models .
Anti-inflammatory Effects
Compounds related to this compound have demonstrated anti-inflammatory properties:
- Mechanism: These compounds inhibit specific enzymes involved in inflammatory processes.
- Relevant Studies: Research indicates that structural modifications can enhance the anti-inflammatory activity of these derivatives .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction: The compound interacts with various enzymes, leading to changes in metabolic pathways.
- Receptor Binding: The fluorophenyl group enhances binding affinity to certain receptors, modulating biological activities.
- Metabolic Stability: The fluorine atom contributes to improved metabolic stability, enhancing bioavailability and therapeutic potential .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Fluorophenyl)oxolane-2,5-dione | Similar oxolane structure | Different fluorine position affects reactivity |
| 3-(3-Chlorophenyl)oxolane-2,5-dione | Chlorine substituent | Varies in biological activity compared to fluorinated analogs |
| 3-(2,4,5-Trifluorophenyl)oxolane-2,5-dione | Multiple fluorine substituents | Enhanced lipophilicity compared to single fluorine variants |
The positioning of the fluorine atom on the phenyl ring significantly influences the compound's reactivity and biological activity compared to its analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
